N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide
Description
N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide (CAS: 1050830-18-6) is a sulfonamide derivative characterized by a methanesulfonamide core substituted with a methyl group and a 2-oxo-2-(piperidin-1-yl)ethyl moiety. Its molecular formula is C₉H₁₈N₂O₃S, with a molecular weight of 234.32 g/mol . The compound’s structure features a piperidine ring linked via a ketone-containing ethyl chain to the sulfonamide nitrogen, making it a versatile intermediate in medicinal chemistry and drug discovery. It is cataloged as a building block for chemical synthesis, highlighting its utility in generating diverse pharmacologically active molecules .
Properties
IUPAC Name |
N-methyl-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S/c1-10(15(2,13)14)8-9(12)11-6-4-3-5-7-11/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSZUJVUZDHXHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCCC1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide typically involves the condensation of piperidine with an appropriate aldehyde or ketone, followed by reductive amination.
Industrial Production Methods
Industrial production of piperidine derivatives often employs multicomponent reactions and catalytic hydrogenation processes to achieve high yields and purity. The use of cost-effective and scalable methods is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Sulfonamide Nitrogen
Key Observations :
Variations in the Heterocyclic Moiety
Key Observations :
- Piperidine vs. Other Heterocycles : Substituting piperidine with fused or functionalized rings (e.g., pyrrolopyrazine or oxadiazole-piperidine hybrids) alters conformational flexibility and electronic properties. These changes can enhance target selectivity or metabolic stability .
- Functional Group Additions : Introducing oxadiazole or cyclopropyl groups (e.g., ) may improve binding to hydrophobic pockets in enzymes or receptors.
Structure-Activity Relationship (SAR) Insights
- Fragment Merging Challenges : Evidence from tuberculosis research indicates that fragment merging based solely on biophysical data (e.g., binding affinity) often fails to improve potency. For example, iodinated sulfonamides showed identical in vitro antibacterial activity despite structural optimizations .
- Role of Empirical SAR : Successful optimization of ethionamide boosters (e.g., Compound 23) required iterative SAR exploration rather than computational predictions, emphasizing the need for experimental validation .
Biological Activity
N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide is a compound of interest due to its potential biological activities. This article discusses its chemical properties, biological effects, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C8H16N2O3S
- Molecular Weight : 220.29 g/mol
- CAS Number : 2034501-61-4
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly in the context of its potential therapeutic applications. The compound is noted for its interactions with various biological targets, including enzymes and receptors involved in disease processes.
- Enzyme Inhibition :
- Anticancer Properties :
- Antiviral Activity :
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What is the synthetic route for N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide, and how is its purity validated?
- Methodological Answer : The compound is synthesized via nucleophilic substitution and condensation reactions. A representative procedure involves dissolving intermediates like N-methyl-N-[(S)-2-oxiran-2-ylmethyl]methanesulfonamide in ethanol, followed by refluxing with amines (e.g., benzylamine) to form the target compound . Post-synthesis, purity is confirmed using high-performance liquid chromatography (HPLC) with ≥98% purity thresholds. Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to verify molecular integrity and functional groups .
Q. How is the molecular structure of this compound characterized crystallographically?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 5.492 Å, b = 20.631 Å, c = 11.212 Å, and β = 99.953°. Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and refinement is performed with SHELXL, achieving R-factors < 0.05. Hydrogen bonding and torsional angles are analyzed to confirm stereoelectronic properties .
Advanced Research Questions
Q. How can computational docking studies predict the biological interactions of this sulfonamide derivative?
- Methodological Answer : Molecular docking employs software like AutoDock Vina to model interactions with targets such as DNA polymerases or viral proteases. The sulfonamide group acts as a hydrogen-bond acceptor, while the piperidinyl moiety engages in hydrophobic interactions. Docking scores (e.g., binding energies ≤ −8.0 kcal/mol) are validated via molecular dynamics simulations (100 ns) to assess stability of ligand-receptor complexes .
Q. What challenges arise in refining the crystal structure, and how are data inconsistencies resolved?
- Methodological Answer : Common issues include twinning, disorder in the piperidinyl ring, or weak diffraction. SHELXL’s TWIN/BASF commands address twinning, while PART/ISOR restraints manage anisotropic displacement parameters. Contradictions in bond lengths/angles are resolved by cross-validating against density functional theory (DFT)-optimized geometries .
Q. How does the sulfonamide group influence the compound’s stability under varying pH conditions?
- Methodological Answer : The sulfonamide’s acidity (pKa ~10–11) is studied via potentiometric titration. At physiological pH (7.4), the deprotonated form enhances solubility but reduces membrane permeability. Stability assays (e.g., 24-hour incubation in PBS/DMSO) coupled with LC-MS monitor degradation products, revealing hydrolysis at the oxoethyl moiety as the primary degradation pathway .
Methodological Notes
- Crystallography : SHELX suite (SHELXD for solution, SHELXL for refinement) is preferred for small-molecule structures due to its robust handling of high-resolution data .
- Synthesis : Multi-step protocols require strict inert conditions (argon/nitrogen) to prevent oxidation of the sulfonamide group .
- Docking : Use the Protein Data Bank (PDB) for receptor templates (e.g., 6NUR for viral polymerases) and ensure protonation states match physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
